molecular formula C42H72O13 B168629 Ginsenoside Rg3 CAS No. 11019-45-7

Ginsenoside Rg3

Número de catálogo: B168629
Número CAS: 11019-45-7
Peso molecular: 785 g/mol
Clave InChI: RWXIFXNRCLMQCD-JBVRGBGGSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Aplicaciones Científicas De Investigación

Anticancer Properties

Mechanisms of Action

Ginsenoside Rg3 exhibits potent anticancer effects through multiple mechanisms, including:

  • Induction of Apoptosis : Rg3 promotes apoptosis in cancer cells by modulating key signaling pathways such as the p53 and NF-κB pathways. It reduces the Bcl-2/Bax ratio, disrupts mitochondrial membrane potential, and activates caspase-3, leading to programmed cell death .
  • Inhibition of Proliferation : Studies indicate that Rg3 inhibits the proliferation of various cancer cell lines (e.g., lung, colon, ovarian) by suppressing cyclin-dependent kinases (CDKs) and mitogen-activated protein kinases (MAPKs) involved in cell cycle regulation .
  • Suppression of Metastasis : Rg3 has been shown to inhibit epithelial-mesenchymal transition (EMT), a critical process in cancer metastasis. This effect is mediated through the downregulation of key proteins associated with invasion and migration .

Case Studies

Cancer Type Dosage Effects Observed
Lung Cancer200 ng/mlReduced ROS levels; inhibited proliferation
Colon CancerVariableInduced apoptosis; suppressed CDK expression
Ovarian CancerVariousEnhanced chemotherapeutic efficacy; reduced drug resistance

Neuroprotective Effects

This compound has demonstrated significant neuroprotective properties, particularly in the context of neuroinflammation:

  • Microglia Modulation : Research indicates that Rg3 attenuates microglial activation and reduces the expression of pro-inflammatory cytokines such as TNF-α and IL-1β in animal models following systemic inflammation .
  • Oxidative Stress Reduction : By decreasing oxidative stress markers and enhancing antioxidant defenses, Rg3 protects neuronal cells from damage induced by inflammatory stimuli .

Anti-inflammatory Applications

This compound's role in modulating inflammatory responses is well-documented:

  • Cytokine Regulation : Rg3 significantly inhibits the production of inflammatory cytokines and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), contributing to its anti-inflammatory effects .
  • Chondrocyte Protection : In studies involving TNF-α-stimulated chondrocytes, Rg3 was found to reverse TNF-α-induced damage through modulation of the SIRT1/PGC-1α/SIRT3 pathway, enhancing mitochondrial function and reducing apoptosis .

Análisis Bioquímico

Biochemical Properties

Ginsenoside Rg3 interacts with various enzymes, proteins, and other biomolecules. It has been found to regulate ROS-mediated PI3K/AKT/mTOR, which is involved in the apoptosis pathway . This compound also enhances the chemosensitivity of tumors to cisplatin by reducing the basal level of nuclear factor erythroid 2-related factor 2-mediated heme oxygenase-1/NAD(P)H quinone oxidoreductase-1 .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It can attenuate lung inflammation, prevent liver and kidney function damage, mitigate neuroinflammation, prevent cerebral and myocardial ischemia–reperfusion injury, and improve hypertension and diabetes symptoms . In vitro, this compound has been shown to inhibit triglyceride accumulation, subsequently promoting enhanced fatty acid oxidation, as evidenced by the conversion of radiolabeled 3H‐fatty acids into 3H‐H2O with mitochondrial activation .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It can modulate the expression of non-coding RNAs, such as miRNAs, circular (circ)RNAs and long non-coding RNAs, in various types of tumor types, thereby inhibiting tumorigenesis and progression by regulating the corresponding signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown to have long-term effects on cellular function. For example, treatment with this compound led to the inhibition of triglyceride accumulation, subsequently promoting enhanced fatty acid oxidation .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, treatment with this compound (2.5 mg/kg, 8 weeks) effectively reversed the LPS‐induced inhibition of brown adipocyte features in C57BL/6 mice .

Metabolic Pathways

This compound is involved in various metabolic pathways. It has been found to stimulate cytotoxicity and apoptosis of Paclitaxel by preventing nuclear factor kappa B (NF-κB) signaling and regulating Bax/Bcl-2 expression on triple-negative breast cancer .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El ginsenosido Rg3 se puede sintetizar mediante la hidrólisis del ginsenosido Rb1 utilizando condiciones ácidas. Por ejemplo, una solución al 1% de ginsenosido Rb1 se puede convertir en ginsenosido Rg3 y sus derivados utilizando cloruro férrico a 40 °C durante 12 horas .

Métodos de producción industrial: La producción industrial de ginsenosido Rg3 a menudo implica el vapor y secado de ginseng blanco. El ginseng se cuece al vapor en un contenedor hermético a 98 °C durante 30 horas, se seca y luego se procesa aún más al vapor durante otras 30-45 horas . Este proceso aumenta selectivamente el contenido de ginsenosido Rg3 junto con otros ginsenosidos menores.

Análisis De Reacciones Químicas

Tipos de reacciones: El ginsenosido Rg3 experimenta varias reacciones químicas, incluida la hidrólisis, la oxidación y la glicosilación.

Reactivos y condiciones comunes:

Productos principales: Los principales productos formados a partir de estas reacciones incluyen ginsenosido Rg5 y ginsenosido Rk1, que se derivan de la deshidratación del ginsenosido Rg3 .

Comparación Con Compuestos Similares

El ginsenosido Rg3 es único entre los ginsenosidos debido a sus potentes actividades farmacológicas. Los compuestos similares incluyen:

El ginsenosido Rg3 destaca por sus dos formas estereoisoméricas y su amplio espectro de actividades biológicas, lo que lo convierte en un compuesto valioso tanto en la investigación como en las aplicaciones terapéuticas.

Actividad Biológica

Ginsenoside Rg3, a key bioactive compound derived from Panax ginseng, has garnered significant attention for its diverse biological activities, particularly in cancer research. This article delves into the various mechanisms through which Rg3 exerts its effects, supported by recent studies, data tables, and case analyses.

This compound exhibits its biological activities through multiple pathways:

  • Antitumor Effects : Rg3 has been shown to inhibit tumor growth and metastasis in various cancer models. Its anticancer properties are primarily attributed to the induction of apoptosis, inhibition of cell proliferation, and modulation of signaling pathways involved in cancer progression.
  • Cell Cycle Regulation : In studies involving SGC-7901 gastric cancer cells, Rg3 treatment resulted in significant alterations in the cell cycle distribution, specifically increasing the proportion of cells in the G1 phase while decreasing those in the G2 phase, indicating a potential mechanism for its antiproliferative effects .
  • Invasion and Migration Inhibition : Rg3 has been demonstrated to reduce the invasive capabilities of cancer cells. For instance, a study reported a significant decrease in the number of invading SGC-7901 cells following treatment with Rg3, suggesting its role in hindering metastasis .
  • Modulation of Protein Expression : Rg3 treatment led to increased expression of tumor suppressor proteins such as PTEN and P53 while decreasing levels of phosphorylated PI3K and AKT proteins. This modulation indicates that Rg3 may inhibit the PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation .
  • Fibrosis Reduction : In endometriosis models, Rg3 altered fibrotic properties by downregulating miR-27b-3p and reducing levels of collagen and other fibrotic markers. This suggests that Rg3 may have therapeutic potential beyond cancer, particularly in fibrotic diseases .

1. This compound in Non-Small Cell Lung Cancer (NSCLC)

A meta-analysis evaluating the efficacy of Rg3 combined with chemotherapy for NSCLC patients revealed that this combination significantly improved response rates and disease control compared to chemotherapy alone. The odds ratios indicated a marked enhancement in treatment efficacy among patients at advanced stages (III–IV) of cancer .

2. Effects on Endometrial Lesions

In a mouse model of endometriosis treated with an enhanced red ginseng extract containing Rg3 (Rg3E), researchers noted a significant reduction in lesion size and fibrotic characteristics after eight weeks of treatment. The mean diameter of lesions decreased with higher doses of Rg3E, underscoring its potential as a therapeutic agent for endometriosis .

Table 1: Summary of Biological Activities of this compound

ActivityMechanismReference
AntitumorInduces apoptosis; inhibits proliferation
Cell Cycle RegulationAlters G1/G2 phase distribution
Invasion InhibitionReduces invasive capacity
Fibrosis ModulationDecreases fibrosis markers

Table 2: Efficacy of this compound in Clinical Studies

Study TypePopulationTreatment ComparisonOutcome
Meta-analysisNSCLC patientsChemotherapy + Rg3 vs. ChemotherapyIncreased response rate (OR 2.64)
Animal modelEndometriosis miceRg3E treatmentSignificant reduction in lesion size

Propiedades

IUPAC Name

(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-2-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H72O13/c1-21(2)10-9-14-42(8,51)22-11-16-41(7)29(22)23(45)18-27-39(5)15-13-28(38(3,4)26(39)12-17-40(27,41)6)54-37-35(33(49)31(47)25(20-44)53-37)55-36-34(50)32(48)30(46)24(19-43)52-36/h10,22-37,43-51H,9,11-20H2,1-8H3/t22-,23+,24+,25+,26-,27+,28-,29-,30+,31+,32-,33-,34+,35+,36-,37-,39-,40+,41+,42-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWXIFXNRCLMQCD-JBVRGBGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)C)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H72O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101316982
Record name Ginsenoside Rg3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101316982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

785.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14197-60-5
Record name Ginsenoside Rg3
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14197-60-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ginsenoside Rg3
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014197605
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ginsenoside Rg3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101316982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 14197-60-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GINSENOSIDE RG3
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/227D367Y57
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Customer
Q & A

Q1: What is the molecular formula and weight of ginsenoside Rg3?

A1: this compound (C42H72O13) has a molecular weight of 784.99 g/mol.

Q2: How does this compound interact with its targets to exert its effects?

A2: this compound interacts with various cellular targets, including receptors, enzymes, and signaling pathways. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] For instance, it has been shown to:

  • Bind to and activate peroxisome proliferator-activated receptor gamma (PPAR-γ), leading to improved adiponectin secretion and signaling. []
  • Inhibit the phosphorylation of extracellular signal-regulated kinase 2 (ERK2) and elevate cyclic AMP production, contributing to its anti-platelet aggregation properties. [, ]
  • Modulate the PI3K/Akt/mTOR signaling pathway, resulting in the suppression of angiogenesis and induction of apoptosis in specific cancer cells. [, ]
  • Inhibit the Notch/HES1 pathway, leading to apoptosis and inhibiting the proliferation of lung cancer cells. []

Q3: Does the stereochemistry of this compound influence its biological activity?

A3: Yes, research indicates that the 20(S)-ginsenoside Rg3 isomer exhibits stronger inhibitory effects on cell growth and influences DNA methylation patterns more potently compared to the 20(R)-ginsenoside Rg3 isomer. [, ]

Q4: What is known about the stability of this compound under various conditions?

A4: While specific stability data under various conditions is limited in the provided research, this compound is generally considered stable under normal storage conditions. Further research focusing on its stability in different formulations and environmental conditions would be beneficial. []

Q5: What are the analytical methods used to characterize and quantify this compound?

A5: Various analytical techniques are employed to characterize and quantify this compound, including:

  • High-performance liquid chromatography (HPLC) [, ]
  • Ultra-performance liquid chromatography coupled with quadrupole-orbitrap mass spectrometry (UPLC-Q-Orbitrap MS) []

Q6: What are the key in vitro and in vivo effects of this compound?

A6: this compound exhibits a diverse range of in vitro and in vivo effects, including:

  • Anti-cancer activity: It has demonstrated inhibitory effects on the proliferation, metastasis, and angiogenesis of various cancer cell lines, including lung cancer, colorectal cancer, osteosarcoma, and breast cancer. [, , , , , , , , , , , , , , , , , ]
  • Anti-inflammatory effects: Studies have shown its potential to mitigate lipopolysaccharide-induced acute lung injury by reducing pro-inflammatory cytokines and promoting anti-inflammatory mediators. [] It also demonstrates protective effects against omethoate-induced lung injury in rats. []
  • Neuroprotective properties: this compound has shown potential in ameliorating Alzheimer's disease by modulating microglial activation and promoting Aβ uptake and clearance. [] It also exhibits neuroprotective effects in models of cerebral ischemia-reperfusion injury. []
  • Metabolic regulation: Research suggests that it can reduce lipid accumulation in the liver by inhibiting specific enzymes and activating AMPK. [, ] It also shows therapeutic potential for diabetic cardiomyopathy by improving adiponectin signaling. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.